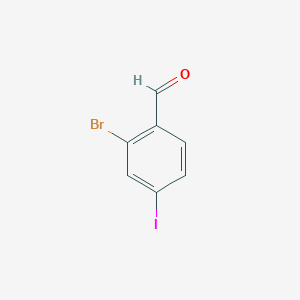

2-Bromo-4-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXWSLYZGNDHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660765 | |

| Record name | 2-Bromo-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261903-03-1 | |

| Record name | 2-Bromo-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-iodobenzaldehyde (CAS: 261903-03-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and an iodine atom, making it a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, particularly the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allow for precise, sequential, and site-selective functionalization.[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, synthesis, and reactivity. It places special emphasis on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research, offering detailed protocols and mechanistic insights to enable its effective use in the laboratory.[]

Physicochemical and Spectroscopic Profile

Accurate characterization of a reagent is fundamental to reproducible and successful synthesis. This compound is typically a beige solid with a distinct melting point range that serves as an initial indicator of purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261903-03-1 | [4][5] |

| Molecular Formula | C₇H₄BrIO | [5] |

| Molecular Weight | 310.91 g/mol | [5] |

| Appearance | Beige Solid | |

| Melting Point | 111-114 °C | [4] |

| Boiling Point | 312.98 °C (at 760 mmHg, estimated) | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=C(C=C1I)Br)C=O | [5] |

| InChIKey | NOXWSLYZGNDHGB-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of di-halogenated benzaldehydes often involves multi-step sequences starting from simpler precursors. While a specific, published synthesis for this compound was not found in the search results, a logical synthetic approach can be devised based on established organohalogen chemistry. A plausible route could involve the bromination of 4-iodobenzaldehyde or the iodination of 2-bromobenzaldehyde, with the choice of route and specific reagents being critical to control regioselectivity and maximize yield.

Workflow: A General Protocol for Halogenation

The following diagram illustrates a generalized workflow for the synthesis and purification of a di-halogenated benzaldehyde, which is applicable to a compound like this compound.

Caption: A typical experimental workflow for synthesis and purification.

Experimental Causality:

-

Inert Atmosphere: Reactions involving organometallic intermediates or sensitive reagents often require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[1]

-

Anhydrous Solvents: The use of dry solvents is crucial to prevent the quenching of reactive species and hydrolysis of reagents or products.

-

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting material and the formation of the product, allowing the researcher to determine the optimal reaction time.[2]

-

Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity. Recrystallization can be used as an alternative or subsequent step to obtain a highly pure, crystalline solid.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.

The Principle of Chemoselective Cross-Coupling

The key to unlocking the potential of this molecule is understanding the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides towards oxidative addition to a Pd(0) center is I > Br > Cl > F.[7][8] This is due to the C-I bond being weaker and more easily broken than the C-Br bond.

This reactivity difference allows for the selective functionalization of the C-4 (iodo) position under milder conditions, while leaving the C-2 (bromo) position intact for a subsequent, more forcing reaction.[2][7] This sequential approach is a powerful strategy for building molecular complexity in a controlled manner.[8]

Caption: Selective reactivity sites on this compound.

Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-4 (iodo) position. Optimization may be required for different coupling partners.

Objective: To synthesize 2-bromo-4-arylbenzaldehyde while preserving the C-Br bond.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[1]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[2]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 2-bromo-4-arylbenzaldehyde.

The Catalytic Cycle: A Mechanistic View

The success of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. The selectivity for the C-I bond arises from the lower activation energy required for the initial oxidative addition step compared to the C-Br bond.

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] This compound may be sensitive to light, air, and moisture.[10][12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10][11]

-

Skin: Wash off immediately with plenty of soap and water.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[9][11]

-

Conclusion

This compound is a powerful and strategic intermediate for the synthesis of complex organic molecules. Its value lies in the predictable and selective reactivity of its halogenated sites, enabling chemists to perform sequential cross-coupling reactions with a high degree of control. By understanding the principles of chemoselectivity and employing validated protocols, researchers in drug discovery and materials science can leverage this compound to efficiently construct novel molecular architectures, accelerating innovation and development.[][13]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). This compound: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis.

- abcr Gute Chemie. AB443293 | CAS 261903-03-1.

- SynQuest Laboratories. CAS 261903-03-1 | this compound.

- MOLBASE. This compound - Tetrahedron Scientific Inc.

- PubChem. This compound | C7H4BrIO | CID 44828499.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). The Role of this compound in Advanced Chemical Synthesis.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- Benchchem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.

- Fisher Scientific. (2014, September 16). SAFETY DATA SHEET.

- Suvchem Laboratory Chemicals. 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE).

- Benchchem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

- Benchchem. Significance of Halogenated Benzaldehydes as Versatile Chemical Building Blocks.

- Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.

-

Sommer, H., & Eisink, N. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2698–2739. Available at: [Link]

-

Cancilla, D., et al. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. RSC Chemical Biology. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. CAS 261903-03-1 | 2615-S-05 | MDL MFCD07779025 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molbase.com [molbase.com]

- 7. benchchem.com [benchchem.com]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-iodobenzaldehyde: Properties and Synthetic Applications

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic design of molecular building blocks is paramount. 2-Bromo-4-iodobenzaldehyde, a tri-functionalized aromatic compound, has emerged as a cornerstone intermediate for the construction of complex molecular architectures.[1] Its value lies in the orthogonal reactivity of its three key functional groups: a reactive aldehyde, a highly reactive carbon-iodine (C-I) bond, and a less reactive carbon-bromine (C-Br) bond.

This differential reactivity allows for a programmed, sequential approach to molecular elaboration, making it an indispensable tool for medicinal chemists and material scientists.[1] This guide provides an in-depth analysis of the chemical properties, spectroscopic profile, and core synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

This compound is a beige solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential data for reaction planning and stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 261903-03-1 | [2] |

| Molecular Formula | C₇H₄BrIO | [2] |

| Molecular Weight | 310.91 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Beige Solid | [1] |

| Melting Point | 112-114 °C | [1] |

| Canonical SMILES | C1=CC(=C(C=C1I)Br)C=O | [2] |

Section 2: Spectroscopic and Analytical Profile

Accurate characterization is critical for verifying the identity and purity of starting materials. While a dedicated public spectral database for this specific compound is sparse, a robust analytical profile can be predicted based on the well-established effects of its constituent functional groups and comparison with close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound in a standard solvent like CDCl₃ are detailed below.

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde and the three aromatic protons.

-

Aldehyde Proton (H-C=O): A sharp singlet is predicted to appear far downfield, typically in the δ 9.9-10.4 ppm range. This significant deshielding is characteristic of aldehyde protons.[3][4][5]

-

Aromatic Protons: The aromatic region (δ 7.5-8.2 ppm ) will display a more complex pattern due to the electronic effects of the three different substituents.

-

The proton at C5 (between the iodine and bromine) is expected to be a doublet of doublets.

-

The proton at C3 (between the bromine and aldehyde) will likely be a doublet.

-

The proton at C6 (adjacent to the iodine) is also expected to be a doublet. The precise shifts and coupling constants (J-values) depend on the complex interplay of the inductive and mesomeric effects of the halogens and the aldehyde group.

-

¹³C NMR: The carbon spectrum will provide key information on the carbon framework.

-

Carbonyl Carbon (C=O): A highly deshielded signal is expected around δ 190-192 ppm .[3]

-

Aromatic Carbons: Six distinct signals are anticipated in the δ 95-140 ppm range. The carbons directly attached to the halogens (C2 and C4) will show characteristic shifts, with the carbon attached to iodine (C4) appearing at a significantly higher field (lower ppm) than the carbon attached to bromine (C2), typically around 95-100 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of this compound will be dominated by vibrations characteristic of an aromatic aldehyde.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |

| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak | Vibration of C-H bonds on the benzene ring. |

| ~2820 & ~2720 | Aldehyde C-H Stretch | Medium-Weak | A characteristic "Fermi doublet" unique to aldehydes, confirming the presence of the -CHO group.[8] |

| ~1705-1715 | Carbonyl (C=O) Stretch | Strong, Sharp | The most prominent peak in the spectrum, indicative of the aldehyde carbonyl group.[9] |

| ~1550-1600 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| < 850 | C-Br, C-I Stretches | Medium-Strong | Vibrations associated with the carbon-halogen bonds in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 310 (for ⁷⁹Br) and 312 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. The presence of iodine will also contribute to the isotopic pattern.

-

Key Fragmentation Pathways: The primary fragmentation events for aromatic aldehydes are predictable and diagnostically useful.[10][11]

-

Loss of a Hydrogen Radical (M-1): Formation of a stable benzoyl cation at m/z 309/311.

-

Loss of the Formyl Radical (M-29): Cleavage of the aldehyde group to give a dihalobenzene radical cation at m/z 281/283.

-

Loss of Carbon Monoxide (M-28): A characteristic rearrangement of the benzoyl cation (formed from M-1) leads to the expulsion of a neutral CO molecule, resulting in a halophenyl cation at m/z 281/283.

-

Section 3: Chemical Reactivity and Strategic Synthesis

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[12] This reactivity hierarchy (C-I >> C-Br) is the cornerstone of its application as a building block, enabling selective, stepwise functionalization.

Regioselective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[13] When using this compound, the reaction occurs with high selectivity at the C-I position under mild conditions, leaving the C-Br bond intact for subsequent transformations.[12][14]

Self-Validating Protocol: Selective Sonogashira Coupling at C4

This protocol is designed to ensure success through careful control of reagents and conditions. The reaction's progress can be easily monitored by TLC, watching for the consumption of the starting material.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), and Copper(I) iodide (CuI) (0.05 eq.).

-

Causality: The Pd(0) catalyst is essential for the catalytic cycle, and CuI acts as a co-catalyst to form the reactive copper acetylide species. Both are sensitive to oxygen, necessitating an inert atmosphere.[15]

-

-

Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to thoroughly remove oxygen, which can cause catalyst decomposition and promote unwanted alkyne homocoupling (Glaser coupling).[14]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or Dioxane) followed by an anhydrous amine base (e.g., triethylamine, 2.5 eq.).

-

Causality: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX acid formed during the reaction.[13]

-

-

Substrate Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.

-

Reaction: Stir the reaction at room temperature. The high reactivity of the C-I bond typically allows the reaction to proceed without heating. Monitor progress by TLC.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product, a 2-Bromo-4-(alkynyl)benzaldehyde, by flash column chromatography.

Regioselective Suzuki-Miyaura Coupling

Similarly, the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species, can be directed selectively to the C-I position.[16] This reaction is exceptionally versatile due to the stability and commercial availability of a wide range of boronic acids and esters.

Self-Validating Protocol: Selective Suzuki Coupling at C4

-

Inert Atmosphere Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

-

Catalyst & Solvent Addition: Under positive argon flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1).[17]

-

Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle. Water is often a necessary co-solvent in Suzuki couplings.[16]

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 2-Bromo-4-(aryl)benzaldehyde by flash column chromatography.

Sequential Functionalization Workflow

The true power of this compound is realized in sequential coupling strategies. After the initial selective coupling at the C-I position, the remaining C-Br bond can be functionalized in a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature or a different catalyst/ligand system).

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

-

Hazard Identification: The compound is classified as harmful and an irritant.[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile intermediate whose value is defined by the predictable, hierarchical reactivity of its functional groups. By understanding its chemical properties and leveraging the significant reactivity difference between its carbon-iodine and carbon-bromine bonds, researchers can design elegant and efficient synthetic routes to complex, highly substituted aromatic compounds. The protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to exploit the full potential of this unique chemical building block.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.

- Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum.

- BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine.

- ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde [Image].

- Guidechem. (2022). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?.

- BenchChem. (n.d.). Significance of Halogenated Benzaldehydes as Versatile Chemical Building Blocks.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Advanced Chemical Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44828499, this compound.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-bromo-. In NIST Chemistry WebBook.

- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.

- LookChem. (n.d.). Cas 15164-44-0, 4-IODOBENZALDEHYDE.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-hydroxybenzaldehyde.

- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodobenzaldehyde.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

- Rittner, R., & Tormena, C. F. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(9), 896-900.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53231310, 4-Bromo-2-iodobenzaldehyde.

- Pharmacy Aspirants. (2022, March 17).

- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).

- The Organic Chemistry Tutor. (2016, September 15).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Strategic Utility of 2-Bromo-4-iodobenzaldehyde in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-iodobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a cornerstone building block, particularly in the realms of pharmaceutical and fine chemical synthesis.[1] Its value lies not merely in the presence of three distinct functional handles—an aldehyde, a bromine atom, and an iodine atom—but in the nuanced and predictable differential reactivity of its carbon-halogen bonds. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its advanced applications, with a focus on the mechanistic rationale that empowers chemists to leverage its unique structure for targeted molecular design.[1]

Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a thorough understanding of its intrinsic properties. These data are essential for reaction planning, quality control, and structural verification.

Core Properties

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for stoichiometric calculations, is 310.91 g/mol .[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO | [2][3] |

| Molecular Weight | 310.91 g/mol | [2][3] |

| CAS Number | 261903-03-1 | [2] |

| Appearance | Beige Solid | [1] |

| Melting Point | 112-114 °C | [1][3] |

| Density | 2.231 g/cm³ | [3] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3 | 2.7 | [2] |

Predicted Spectroscopic Signatures

While a definitive, published spectrum for this compound can be elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from structurally analogous compounds.[4][5] Understanding these expected signatures is crucial for researchers to confirm the identity and purity of their material.

-

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals in the aromatic region and one in the aldehyde region.

-

The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.8-10.3 ppm range.[4]

-

The aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets between δ 7.5-8.0 ppm. The proton ortho to the iodine (C5-H) is expected to be the most upfield, while the proton between the two halogens (C3-H) will be further downfield. The proton ortho to the aldehyde (C6-H) will also be significantly deshielded.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals.

-

The aldehyde carbonyl carbon (C=O) will be the most downfield signal, expected around δ 190-192 ppm.[4]

-

The halogenated carbons (C2 and C4) will be identifiable by their chemical shifts. The carbon bearing the iodine (C4) will appear at a characteristically upfield position (approx. δ 90-100 ppm) due to the heavy atom effect, while the carbon bearing the bromine (C2) will be further downfield.

-

The remaining aromatic carbons will appear in the typical δ 125-140 ppm range.

-

Synthesis of this compound

The synthesis of this compound is not commonly detailed in primary literature but can be logically derived from standard aromatic functionalization techniques. A plausible and efficient route involves a two-step process starting from a readily available precursor like 4-iodobenzaldehyde or 2-bromobenzaldehyde. A more common industrial approach, however, would likely involve the direct, regioselective bromination of 4-iodobenzaldehyde.

The causality behind this choice is rooted in directing group effects. The iodo-substituent is an ortho-, para-director. Since the para-position is blocked, electrophilic aromatic substitution, such as bromination, is directed to the ortho-position (C2). The aldehyde group is a deactivating meta-director, which would direct an incoming electrophile to the C3 and C5 positions, making a starting material like benzaldehyde less ideal for achieving the desired 2,4-substitution pattern.

Experimental Protocol: Regioselective Bromination of 4-Iodobenzaldehyde (Illustrative)

This protocol is illustrative, based on established chemical principles for aromatic bromination. Researchers should conduct their own optimization.

-

Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a catalytic amount of a Lewis acid (e.g., FeCl₃ or FeBr₃).

-

Reagent Addition: While stirring at room temperature, slowly add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. The use of NBS provides a slow, controlled concentration of bromine, which helps to prevent over-bromination and side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

The Cornerstone of Utility: Selective Cross-Coupling Reactions

The primary value of this compound in synthesis is the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br >> C-Cl.[6] This reactivity gap is substantial enough to allow for highly selective functionalization of the C-I bond at the 4-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.[7] This sequential "one-pot" or stepwise approach is a powerful strategy for building molecular complexity efficiently.

Selective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne moieties into the aromatic core.[8][9] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The significantly higher reactivity of the C-I bond allows for selective alkynylation at the 4-position.[10]

Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position

This is a generalized protocol and requires optimization for specific substrates.[11]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%). Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 4-alkynyl-2-bromobenzaldehyde product.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for creating C-C bonds between aryl halides and boronic acids or esters.[12][13] As with the Sonogashira coupling, the reaction can be tuned to selectively target the C-I bond of this compound.[7][14]

// Nodes Pd0 [label="Pd(0)L₂"]; ArylHalide [label="Ar-X\n(X = I or Br)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X\n L₂"]; Base [label="Base\n(e.g., K₂CO₃)"]; BoronicAcid [label="R-B(OH)₂"]; Boronate [label="[R-B(OH)₃]⁻"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R\n L₂"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R"];

// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; Base -> BoronicAcid [style=dashed]; BoronicAcid -> Boronate; Boronate -> Transmetal; PdII -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Invisible nodes for alignment {rank=same; OxAdd; Base} {rank=same; PdII; Boronate} } Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of di-halogenated aromatic building blocks lies in the synthesis of kinase inhibitors, a major class of therapeutics, particularly in oncology.[15][16] Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP pocket of the target kinase. This compound serves as a versatile precursor for constructing these complex pharmacophores.

For instance, the aldehyde can be used to construct a pyrimidine ring via condensation reactions. Subsequently, the iodo and bromo positions can be sequentially functionalized using Suzuki, Buchwald-Hartwig, or other coupling reactions to install the specific substituents required for biological activity and selectivity. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile intermediate whose value is defined by the principle of chemoselectivity. A thorough understanding of the differential reactivity of its carbon-halogen bonds empowers chemists to design elegant and efficient synthetic routes to complex target molecules. From its foundational role in selective cross-coupling reactions to its application in the synthesis of high-value compounds like kinase inhibitors, this building block represents a key tool for innovation in both academic research and industrial drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [2][17]

-

ChemWhat. This compound CAS#: 261903-03-1. [3]

-

PubChem. 4-Bromo-2-iodobenzaldehyde. National Center for Biotechnology Information. [18]

-

NROChemistry. Sonogashira Coupling. [10]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis. [1]

-

BenchChem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. [7]

-

Beilstein Journals. Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. [4]

-

Wikipedia. Sonogashira reaction. [8]

-

BenchChem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. [6]

-

Organic Chemistry Portal. Sonogashira Coupling. [9]

-

Google Patents. Inhibitors of tyrosine kinases. US7169791B2. [15]

-

Google Patents. Pyrazolopyrimidine compounds as kinase inhibitors. WO2014039899A1. [19]

-

BenchChem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. [5]

-

BenchChem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. [11]

-

Organic Chemistry Portal. Suzuki Coupling. [12]

-

ChemicalBook. What can 4-iodobenzaldehyde be used for? [20]

-

ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... [14]

-

NIH National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [21]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [22]

-

Google Patents. Kinase inhibitors. US10072034B2. [16]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [23]

-

YouTube. Suzuki cross-coupling reaction. [13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 16. US10072034B2 - Kinase inhibitors - Google Patents [patents.google.com]

- 17. This compound | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 20. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]

- 21. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 23. m.youtube.com [m.youtube.com]

2-Bromo-4-iodobenzaldehyde synthesis protocols

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound (CAS No: 261903-03-1), a crucial building block in medicinal chemistry and materials science.[1][2] The strategic placement of bromo and iodo substituents on the benzaldehyde scaffold offers unique reactivity, enabling selective functionalization in the development of novel therapeutics and advanced materials.[1] This document details a primary, multi-step synthetic route, providing in-depth, step-by-step methodologies, mechanistic insights, and guidance on purification and characterization.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its molecular structure, featuring both a bromine and an iodine atom, allows for differential reactivity in cross-coupling reactions and other transformations, making it a versatile intermediate.[1] The aldehyde functionality serves as a handle for a wide range of chemical modifications. This guide focuses on a robust and accessible synthetic pathway, empowering researchers to confidently produce this valuable compound in a laboratory setting.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 261903-03-1 | [3][4] |

| Molecular Formula | C₇H₄BrIO | [3][4] |

| Molecular Weight | 310.91 g/mol | [3][4] |

| Appearance | Beige solid | [1] |

| Melting Point | 112-114 °C | [1] |

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Primary Synthetic Route: A Multi-Step Approach

The most common and reliable synthesis of this compound involves a three-step process starting from 2-bromo-4-iodotoluene. This route is advantageous as it allows for the controlled introduction of the aldehyde functionality. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-iodobenzyl bromide

This initial step involves the radical bromination of the methyl group of 2-bromo-4-iodotoluene. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Mechanism: The reaction proceeds via a free radical chain mechanism. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 2-bromo-4-iodotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

Figure 2: Experimental workflow for benzylic bromination.

Detailed Protocol:

-

To a solution of 2-bromo-4-iodotoluene (10 g, 33.68 mmol) in 100 mL of dichloromethane, add azobisisobutyronitrile (1.66 g, 10.1 mmol).[5]

-

Heat the mixture to 50-60 °C with stirring.[5]

-

Add N-bromosuccinimide (9.59 g, 53.88 mmol) in portions over a period of 1 hour.[5]

-

Continue the reaction for approximately 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture and wash it twice with 20 mL of a 1M sodium hydrogen sulfite solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Recrystallize the crude product from toluene to obtain 2-bromo-4-iodobenzyl bromide.[5]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-Bromo-4-iodotoluene | 296.91 | 10 | 33.68 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.59 | 53.88 | 1.6 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 1.66 | 10.1 | 0.3 |

| Dichloromethane | - | 100 mL | - | - |

Step 2: Synthesis of 2-Bromo-4-iodobenzyl alcohol

The benzylic bromide is then hydrolyzed to the corresponding alcohol. This can be achieved by reacting it with a base in a suitable solvent.

Detailed Protocol:

-

Dissolve 2-bromo-4-iodobenzyl bromide (10 g, 26.75 mmol) in 60 mL of dimethyl sulfoxide (DMSO).[5]

-

Slowly add a 2.68 M sodium hydroxide solution (20 mL) dropwise while cooling the reaction mixture to 10-15 °C.[5]

-

Stir the reaction for 12-16 hours, monitoring by TLC.[5]

-

Upon completion, filter the reaction mixture, wash the solid with methanol, and dry under vacuum to yield crystalline 2-bromo-4-iodobenzyl alcohol.[5]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 2-Bromo-4-iodobenzyl bromide | 375.82 | 10 | 26.75 | 1.0 |

| Sodium Hydroxide | 40.00 | (in 20 mL of 2.68M solution) | 53.6 | 2.0 |

| Dimethyl Sulfoxide | - | 60 mL | - | - |

Step 3: Synthesis of this compound

The final step is the oxidation of the benzyl alcohol to the desired aldehyde. A mild oxidizing agent is preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable reagents for this transformation. An alternative, greener method involves the use of Oxone®.[6]

Detailed Protocol (using Oxone®):

-

In a round-bottom flask, dissolve 2-bromo-4-iodobenzyl alcohol (e.g., 5 g, 15.9 mmol) in a suitable solvent such as ethyl acetate (100 mL).

-

Add a catalytic amount of a suitable catalyst, for example, 2-iodoxy-5-methylbenzenesulfonic acid.[6]

-

Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in portions while monitoring the reaction temperature.[6]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.[6]

-

Wash the combined organic layers with saturated sodium bisulfite solution, water, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude this compound by recrystallization or column chromatography.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Bromo-4-iodobenzyl alcohol | 314.92 | 5 g | 15.9 | 1.0 |

| Oxone® | ~614.76 | ~1.2 eq | ~19.1 | 1.2 |

| Ethyl Acetate | - | 100 mL | - | - |

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 10 ppm), and the aromatic protons with their respective splitting patterns.

-

¹³C NMR Spectroscopy: The carbon NMR will show a peak for the carbonyl carbon of the aldehyde (around 190 ppm) and distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be observed around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and iodine.

Conclusion

The synthesis of this compound presented in this guide is a reliable and well-documented route. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this versatile intermediate for their applications in drug discovery and materials science. The multi-step approach allows for good control over the synthesis and purification of the final product.

References

-

Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link]

-

Organic Syntheses Procedure. p-BROMOBENZALDEHYDE. Available at: [Link]

- CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents.

- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents.

-

This compound: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis | NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Available at: [Link]

-

The Role of this compound in Advanced Chemical Synthesis. Available at: [Link]

-

This compound | C7H4BrIO | CID 44828499 - PubChem. Available at: [Link]

-

ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]

-

Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes | Request PDF - ResearchGate. Available at: [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. Available at: [Link]

-

Benzaldehyde, 2-bromo- - the NIST WebBook. Available at: [Link]

-

Pd/C-Catalyzed Direct Formylation of Aromatic Iodides to Aryl Aldehydes with Carbon Dioxide as a C1 Resource - The Royal Society of Chemistry. Available at: [Link]

-

Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. Available at: [Link]

-

4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310 - PubChem. Available at: [Link]

-

Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde - Taylor & Francis Online. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH. Available at: [Link]

-

This compound CAS#: 261903-03-1; ChemWhat Code: 308290. Available at: [Link]

- CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents.

-

Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H4BrIO | CID 44828499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodobenzaldehyde: Starting Materials and Strategic Approaches

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-4-iodobenzaldehyde (CAS No. 261903-03-1), a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The strategic placement of bromo, iodo, and aldehyde functionalities on the benzene ring makes this molecule a versatile building block for complex organic synthesis.[1] This document explores three principal synthetic strategies, each originating from a different commercially available starting material: the direct oxidation of 2-bromo-4-iodotoluene, the regioselective bromination of 4-iodobenzaldehyde, and the partial reduction of 2-bromo-4-iodobenzoic acid. For each route, we will delve into the underlying chemical principles, provide field-proven insights into experimental choices, and present detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a beige solid with a melting point of 112-114 °C.[1] Its utility in organic synthesis stems from the differential reactivity of its three functional groups. The aldehyde group serves as a versatile handle for a myriad of transformations, including nucleophilic additions, condensations, and oxidations. The bromo and iodo substituents are amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The distinct electronic and steric environments of the two halogen atoms can often be exploited for selective functionalization, making it an invaluable precursor for the synthesis of complex molecular architectures.[1]

Synthetic Strategy I: Direct Oxidation of 2-Bromo-4-iodotoluene

A logical and direct approach to this compound is the selective oxidation of the methyl group of 2-bromo-4-iodotoluene. This transformation, while conceptually straightforward, requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding benzoic acid.

Rationale and Mechanistic Considerations

The benzylic position of 2-bromo-4-iodotoluene is activated towards oxidation due to the stability of the resulting benzylic radical or cationic intermediates. Several methods are available for the selective oxidation of benzylic methyl groups to aldehydes.

-

The Étard Reaction: This classic method employs chromyl chloride (CrO₂Cl₂) to oxidize a methyl group on an aromatic ring to an aldehyde.[3][4] The reaction proceeds through the formation of an insoluble Étard complex, which is subsequently hydrolyzed under reducing conditions to yield the aldehyde.[3][5] This two-step process within a single pot is crucial to prevent over-oxidation. However, the use of stoichiometric chromium reagents raises environmental and safety concerns. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or chloroform.[3][5] For dihalogenated toluenes, the reaction conditions may need to be optimized to achieve good conversion, as the electron-withdrawing nature of the halogens can deactivate the ring.[1]

-

Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[6] The direct oxidation of toluenes with MnO₂ is also possible, though it often requires harsh conditions and a large excess of the reagent.[7] The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[7] The efficacy of this method can be highly dependent on the preparation and activation of the MnO₂.

Experimental Protocol: Étard Reaction (Illustrative)

Caution: Chromyl chloride is highly corrosive, toxic, and a strong oxidizing agent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-iodotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Chromyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chromyl chloride (2.2 eq) in carbon tetrachloride via the dropping funnel while maintaining the temperature below 10 °C.

-

Formation of Étard Complex: Stir the reaction mixture at room temperature for several hours. The formation of a brown, insoluble precipitate (the Étard complex) will be observed.

-

Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the brown precipitate dissolves.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

| Reactant/Reagent | Molar Eq. |

| 2-Bromo-4-iodotoluene | 1.0 |

| Chromyl Chloride (CrO₂Cl₂) | 2.2 |

| Carbon Tetrachloride | Solvent |

| Sodium Sulfite (aq.) | Quench |

Visualization of the Étard Reaction Pathway

Caption: The Étard reaction pathway for the synthesis of this compound.

Synthetic Strategy II: Regioselective Bromination of 4-Iodobenzaldehyde

An alternative and often preferred route is the electrophilic bromination of commercially available 4-iodobenzaldehyde. The success of this strategy hinges on the regioselectivity of the bromination, which is governed by the directing effects of the existing substituents.

Rationale and Mechanistic Considerations

The aldehyde group is a deactivating, meta-directing group, while the iodine atom is a deactivating but ortho, para-directing group. The combined effect of these two substituents directs the incoming electrophile (bromine) to the position ortho to the iodine and meta to the aldehyde, which is the desired C-2 position.

-

N-Bromosuccinimide (NBS) as a Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination.[8][9] The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid, which activates the NBS and enhances the electrophilicity of the bromine.[8][10] The use of a strong acid as a solvent can be particularly effective for the bromination of deactivated aromatic rings.[10]

Experimental Protocol: Bromination with NBS

-

Reaction Setup: In a round-bottom flask, dissolve 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetic acid and sulfuric acid.

-

Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution while stirring.

-

Reaction: Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. Collect the precipitate by filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Reactant/Reagent | Molar Eq. |

| 4-Iodobenzaldehyde | 1.0 |

| N-Bromosuccinimide (NBS) | 1.1 |

| Acetic Acid/Sulfuric Acid | Solvent/Catalyst |

Visualization of the Bromination Workflow

Caption: Workflow for the synthesis of this compound via bromination.

Synthetic Strategy III: Partial Reduction of 2-Bromo-4-iodobenzoic Acid

A third robust strategy involves the synthesis of this compound from the corresponding carboxylic acid, 2-bromo-4-iodobenzoic acid. This approach offers excellent control as the oxidation state of the target functional group is approached from a higher level.

Rationale and Mechanistic Considerations

The selective reduction of a carboxylic acid to an aldehyde requires careful choice of reagents to avoid over-reduction to the primary alcohol. A common and effective method is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by a controlled reduction.

-

Formation of Acyl Chloride: 2-Bromo-4-iodobenzoic acid can be readily converted to 2-bromo-4-iodobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

-

Rosenmund Reduction: This is a classic method for the reduction of an acyl chloride to an aldehyde.[12][13] The reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[12][13][14] The barium sulfate and a catalyst poison (like quinoline-sulfur) are crucial to deactivate the catalyst and prevent the further reduction of the aldehyde to an alcohol.[14][15]

-

DIBAL-H Reduction: An alternative to the Rosenmund reduction is the use of diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a bulky reducing agent that can reduce esters to aldehydes at low temperatures.[16] Therefore, 2-bromo-4-iodobenzoic acid can be first esterified (e.g., with methanol to form methyl 2-bromo-4-iodobenzoate) and then reduced with one equivalent of DIBAL-H at low temperature (typically -78 °C) to afford the desired aldehyde.[16]

Experimental Protocol: Rosenmund Reduction

-

Acyl Chloride Formation: In a round-bottom flask, reflux a mixture of 2-bromo-4-iodobenzoic acid (1.0 eq) and thionyl chloride (excess) for 2-3 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromo-4-iodobenzoyl chloride.

-

Rosenmund Reduction: Dissolve the crude acyl chloride in an anhydrous solvent like toluene. Add the Rosenmund catalyst (Pd/BaSO₄, catalytic amount) and a catalyst poison (e.g., quinoline-sulfur).

-

Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to yield this compound.

| Reactant/Reagent | Molar Eq. |

| 2-Bromo-4-iodobenzoic Acid | 1.0 |

| Thionyl Chloride | Excess |

| Pd/BaSO₄ | Catalytic |

| Quinoline-Sulfur | Poison |

| Hydrogen Gas | Reductant |

| Toluene | Solvent |

Visualization of the Reduction Pathway

Caption: Synthetic pathway from 2-bromo-4-iodobenzoic acid via Rosenmund reduction.

Conclusion and Future Outlook

References

-

BYJU'S. (n.d.). Rosenmund Reduction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Rosenmund reduction. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 1). This compound: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis.

-

Wikipedia. (2023, November 29). Étard reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

-

MDPI. (2021, February 15). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

-

Juniper Publishers. (2023, April 13). The Use of Rosenmund Reduction in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ÉTARD REACTION: I. ITS SCOPE AND LIMITATION WITH SUBSTITUTED TOLUENES. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). The Role of this compound in Advanced Chemical Synthesis.

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

YouTube. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Manganese Dioxide - Common Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ortho-substituted iodobenzenes as novel organocatalysts for bromination of alkenes. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Bromination - Common Conditions - Common Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Beneficial Effect of Manganese Dioxide on the Oxidation of Organic Compounds by Potassium Permanganate | Request PDF. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 31). This compound: A Cornerstone for Pharmaceutical and Fine Chemical Synthesis.

-

Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

-

Careers360. (n.d.). Etard Reaction Mechanism - Overview, Application, Limitation, FAQs. Retrieved from [Link]

-

WordPress. (2025, December 17). Manganese Dioxide, MnO2. Retrieved from [Link]

-

YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

-

BYJU'S. (2022, July 17). Etard Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2024, January 1). Manganese dioxide. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Retrieved from [Link]

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

-

Chalmers University of Technology. (2023, December 15). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Retrieved from [Link]

-

PubMed. (2011, August 5). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Étard reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. careers360.com [careers360.com]

- 6. Manganese Dioxide [commonorganicchemistry.com]

- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 11. 2-Bromo-4-fluorobenzoyl chloride | 95383-36-1 | Benchchem [benchchem.com]

- 12. byjus.com [byjus.com]

- 13. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Regioselective Synthesis of 2-Bromo-4-iodobenzaldehyde

Introduction: The Strategic Value of 2-Bromo-4-iodobenzaldehyde

In the landscape of pharmaceutical and fine chemical development, the availability of precisely functionalized building blocks is paramount. This compound (CAS 261903-03-1) stands out as a cornerstone intermediate, prized for its unique arrangement of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. This trifecta of reactivity offers chemists exceptional control over molecular architecture. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions, combined with the synthetic versatility of the aldehyde, allows for sequential and site-selective modifications. This makes this compound an invaluable precursor for constructing complex molecules, from novel drug candidates to advanced materials.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound starting from the readily available p-bromobenzaldehyde. We will delve into the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings that ensure regioselectivity, a detailed experimental protocol, and practical troubleshooting advice to ensure reproducible success.

Retrosynthetic Analysis and Strategic Considerations

The primary challenge in synthesizing this compound from p-bromobenzaldehyde is achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The starting material, p-bromobenzaldehyde, possesses two directing groups:

-

Aldehyde (-CHO): A deactivating, meta-directing group for electrophilic aromatic substitution.

-

Bromine (-Br): A deactivating, ortho, para-directing group.

Since the para position is blocked, the bromine atom directs incoming electrophiles to its ortho position (C2). The aldehyde group directs to its meta position (C3). This presents a conflict. A standard electrophilic iodination would likely yield a mixture of products or fail to proceed efficiently due to the deactivating nature of both substituents.

To overcome this, a more sophisticated strategy is required. Modern synthetic chemistry offers powerful tools for site-selective C-H functionalization. The most effective approach for this transformation is a directed ortho-iodination , which leverages a transient directing group to override the inherent electronic preferences of the substrate. This strategy ensures the iodine is installed exclusively at the C2 position, ortho to the aldehyde.

Therefore, our forward synthesis is a direct, one-step conversion:

This approach is superior to a two-step process involving initial iodination of benzene followed by bromination and formylation, which would be less efficient and generate significant isomeric impurities.

Mechanistic Insights: Palladium-Catalyzed C-H Iodination

To achieve the necessary regioselectivity, we will employ a palladium-catalyzed C-H activation strategy using a transient directing group. In this method, an aniline derivative reacts reversibly with the starting benzaldehyde to form an imine in situ. This imine then acts as a bidentate ligand, coordinating to a palladium catalyst and directing the C-H activation to the ortho position of the C-N bond. This process, known as directed metalation, forms a palladacycle intermediate. The subsequent iodination step occurs at this specific site, ensuring unparalleled regiocontrol.

The catalytic cycle can be summarized as follows:

-

In Situ Imine Formation: p-Bromobenzaldehyde reacts with an aniline ligand to form a transient imine.

-

Directed C-H Activation: The imine nitrogen directs the Pd(II) catalyst to activate the C-H bond ortho to the aldehyde group, forming a five-membered palladacycle.

-

Oxidative Addition/Iodination: The iodinating agent (e.g., N-Iodosuccinimide, NIS) reacts with the palladacycle.

-

Reductive Elimination: The desired this compound product is released, and the Pd(II) catalyst is regenerated, completing the cycle.

This transient directing group strategy is highly effective for the ortho-functionalization of benzaldehydes, a class of compounds for which traditional electrophilic substitution is often challenging.[1][2][3][4]

Sources

2-Bromo-4-iodobenzaldehyde structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-4-iodobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No: 261903-03-1), a pivotal intermediate in contemporary pharmaceutical and fine chemical synthesis. Characterized by its uniquely functionalized aromatic core, this compound presents an interesting case for spectroscopic analysis. The dual halogenation (bromine and iodine) and the benzaldehyde moiety provide distinct and complementary signatures across various analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals, offering a narrative built on the principles of causality in experimental design and self-validating protocols. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation, a critical step for quality control, reaction monitoring, and regulatory compliance.

Introduction: The Strategic Importance of this compound

This compound is more than a mere chemical; it is a versatile building block engineered for complex molecular architecture. Its utility stems from the differential reactivity of its functional groups: the aldehyde allows for a host of transformations (e.g., reductive amination, Wittig reactions, oxidation/reduction), while the distinct electronic environments of the C-Br and C-I bonds enable selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategic positioning of reactive sites makes it an invaluable precursor for novel therapeutics, agrochemicals, and advanced materials.

Given its role as a high-value intermediate, the absolute certainty of its molecular structure is non-negotiable. An impurity or an isomeric misidentification can have cascading effects on a multi-step synthesis, leading to failed reactions, costly downstream purification challenges, and compromised final product integrity. Therefore, a robust, multi-technique analytical approach is not just best practice; it is a foundational requirement for scientific integrity.